

CNX-774 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CNX-774	
Cat. No.:	B611970	Get Quote

CNX-774 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **CNX-774**.

Frequently Asked Questions (FAQs)

Q1: What is CNX-774 and what are its primary targets?

A1: **CNX-774** is a preclinical, irreversible, and highly selective inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of less than 1 nM in enzymatic assays and 1-10 nM in cellular assays.[1][2] It functions by forming a covalent bond with the Cys481 residue in the ATP binding site of BTK.[2] Recent studies have also identified **CNX-774** as an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), demonstrating a dual activity profile that should be considered in experimental design.[3][4]

Q2: What are the recommended storage conditions for **CNX-774**?

A2: For long-term storage, **CNX-774** powder should be stored at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]

Q3: What is the purity of commercially available CNX-774?



A3: Commercially available **CNX-774** typically has a purity of ≥98%.[5]

Q4: In which solvents is CNX-774 soluble?

A4: **CNX-774** is soluble in DMSO at a concentration of 100 mg/mL (200.2 mM) and in ethanol at 2 mg/mL.[1] It is insoluble in water.[1] For in vivo studies, a homogeneous suspension can be prepared in CMC-Na.[1]

Quality Control and Purity Assessment

Consistent and accurate experimental results depend on the quality and purity of **CNX-774**. The following sections provide detailed methodologies and troubleshooting guides for common analytical techniques.

Data Presentation

Parameter	Value	Reference
Molecular Formula	C26H22FN7O3	[1]
Molecular Weight	499.5 g/mol	[1]
Purity (Typical)	≥98%	[5]
BTK IC50 (Enzymatic)	<1 nM	[1][2]
BTK IC₅₀ (Cellular)	1-10 nM	[1][2]
ENT1 Inhibition	Confirmed	[3][4]
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (DMSO Stock)	-80°C for up to 1 year	[1]
Solubility (DMSO)	100 mg/mL (200.2 mM)	[1]
Solubility (Ethanol)	2 mg/mL	[1]
Solubility (Water)	Insoluble	[1]

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)



This protocol outlines a general method for determining the purity of a CNX-774 sample.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - o 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - o 25-30 min: 95% B
 - 30-35 min: 95% to 5% B
 - 35-40 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve CNX-774 in DMSO to a final concentration of 1 mg/mL.
- 2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for confirming the molecular weight of **CNX-774**.

- Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
- LC Conditions: Utilize the HPLC conditions described above.
- · MS Conditions:



Ionization Mode: Positive ESI.

Scan Range: m/z 100-1000.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

- Expected Result: A prominent peak at m/z 500.5 [M+H]+.
- 3. Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for confirming the chemical structure of CNX-774.

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **CNX-774** in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure: Acquire a standard ¹H NMR spectrum.
- Data Analysis: The resulting spectrum should be consistent with the known chemical structure of CNX-774. Pay close attention to the chemical shifts, integration, and multiplicity of the peaks corresponding to the aromatic, vinylic, and methyl protons.

Troubleshooting Guides HPLC Troubleshooting



Issue	Potential Cause(s)	Recommended Solution(s)
No Peaks or Very Small Peaks	- No sample injected- Detector malfunction- Incorrect mobile phase composition	- Verify injection volume and sample concentration- Check detector lamp and settings- Ensure correct mobile phase preparation
Ghost Peaks	- Contamination in the mobile phase or injector- Carryover from a previous injection	- Use fresh, high-purity solvents- Implement a needle wash step- Inject a blank run
Peak Tailing	- Column overload- Secondary interactions with the stationary phase- Column degradation	- Reduce sample concentration- Adjust mobile phase pH- Replace the column
Peak Fronting	- Sample solvent stronger than the mobile phase- Column collapse	- Dissolve the sample in the initial mobile phase- Use a column with appropriate pressure limits
Retention Time Shifts	- Change in mobile phase composition or flow rate-Column temperature fluctuations- Column aging	- Prepare fresh mobile phase and check pump performance- Use a column oven for temperature control- Replace the column

LC-MS Troubleshooting



Issue	Potential Cause(s)	Recommended Solution(s)
No or Low Signal	- No ionization of the analyte- Clogged ion source or capillary- Incorrect MS settings	- Optimize ionization source parameters (e.g., ESI voltage)- Clean the ion source and capillary- Verify MS tune and method parameters
Poor Mass Accuracy	- MS requires calibration	- Calibrate the mass spectrometer using a known standard
Adduct Formation	- Presence of salts in the sample or mobile phase	- Use volatile buffers (e.g., ammonium formate)- Desalt the sample before analysis
Ion Suppression	- Co-eluting matrix components	- Improve chromatographic separation- Implement sample cleanup procedures

NMR Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
Broad Peaks	- Poor shimming- Sample aggregation- Paramagnetic impurities	- Re-shim the spectrometer- Decrease sample concentration- Filter the sample
Water Peak Obscuring Signals	- Residual water in the deuterated solvent	- Use a solvent suppression pulse sequence- Lyophilize the sample from D ₂ O
Incorrect Integrals	- Incomplete relaxation of nuclei	Increase the relaxation delay(d1) in the acquisitionparameters
Unexpected Peaks	- Sample impurity- Residual solvent from synthesis or purification	- Compare the spectrum to a reference or blank- Correlate with HPLC or LC-MS data

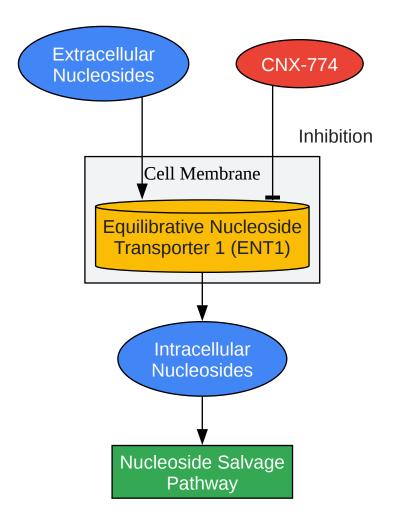


Visualizations Signaling Pathways and Workflows



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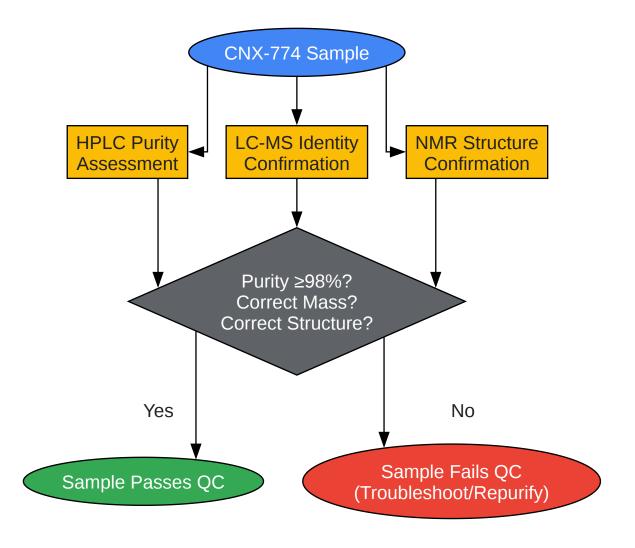
Caption: CNX-774 inhibits the BTK signaling pathway.



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Caption: CNX-774 inhibits nucleoside transport via ENT1.



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Caption: Quality control workflow for CNX-774.

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- To cite this document: BenchChem. [CNX-774 quality control and purity assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611970#cnx-774-quality-control-and-purity-assessment]

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